6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine
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Overview
Description
6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals such as herbicides and pesticides.
Material Science: It is investigated for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Uniqueness
6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3,(H2,10,11,12) |
InChI Key |
SNCUWEZTHKNRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CCOC)N |
Origin of Product |
United States |
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